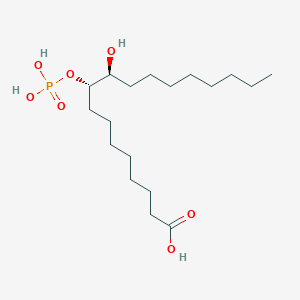
Docosanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of docosanedioic acid; major species at pH 7.3. It is a conjugate base of a docosanedioic acid.
Applications De Recherche Scientifique
1. HIV-1 Proteinase Inhibition
Docosanedioate has been studied for its inhibitory effect on HIV-1 proteinase. Sodium this compound was found to weakly inhibit this enzyme, leading to the discovery of more potent inhibitors in the class of sulfonic acids. These compounds, including this compound, showed moderate to strong inhibition of HIV-1 proteinase, a key enzyme in the life cycle of the virus, making them potential candidates for anti-HIV therapies (Brinkworth & Fairlie, 1992).
2. Neuroprotective Effects
Docosahexaenoic acid (DHA), a derivative of this compound, has been extensively studied for its neuroprotective effects. DHA has shown potential in reducing symptoms of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and in improving cognitive functions. It's been found to promote neurogenesis, enhance memory, and protect against learning impairments in Alzheimer's disease model rats (Heras-Sandoval, Pedraza-Chaverri, & Pérez-Rojas, 2016), (Hashimoto et al., 2002).
3. Omega-Oxidation Pathways
Docosanedioic acid, a product of the omega-oxidation of docosanoic acid, has been identified in rat liver microsomes. This suggests a significant role in metabolic pathways, particularly in the liver's function in fatty acid metabolism. The study highlighted the existence of two enzymatic pathways for the omega-oxidation of docosanoic acid, indicating the complexity and importance of docosanedioic acid in metabolic processes (Sanders et al., 2005).
4. Antioxidative Defense in Brain
Docosahexaenoic acid has been shown to increase antioxidative defense in the brain, particularly in conditions like Alzheimer's disease. It's been observed to augment cortico-hippocampal reduced glutathione levels and glutathione reductase activity, suggesting its role in combating oxidative stress in neurodegenerative diseases (Hashimoto et al., 2002).
Propriétés
Formule moléculaire |
C22H40O4-2 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
docosanedioate |
InChI |
InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)/p-2 |
Clé InChI |
DGXRZJSPDXZJFG-UHFFFAOYSA-L |
SMILES |
C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-] |
SMILES canonique |
C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate](/img/structure/B1260765.png)

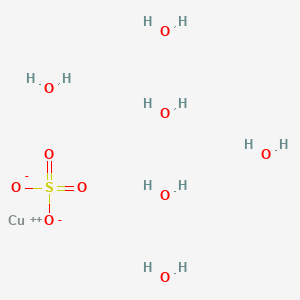
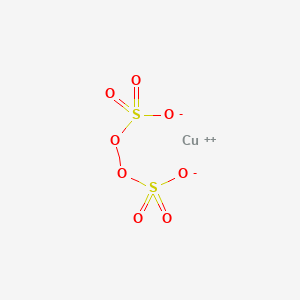
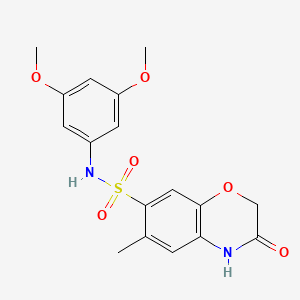

![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine;2,3-dihydroxybutanedioic acid](/img/structure/B1260779.png)
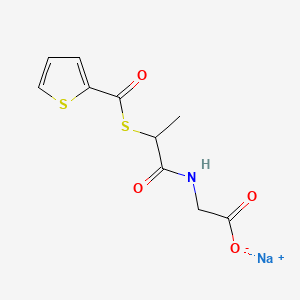

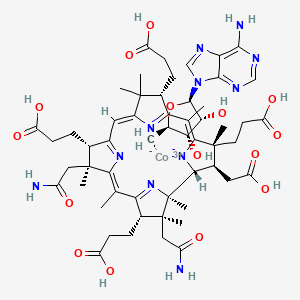
![sodium;(6R,7S)-7-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-7-formamido-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260784.png)
![sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260786.png)
